

3-(2,5-Dimethoxyphenyl)propionic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2,5-Dimethoxyphenyl)propionic acid

Cat. No.: B078540

[Get Quote](#)

An In-Depth Technical Guide to 3-(2,5-Dimethoxyphenyl)propionic Acid Introduction

3-(2,5-Dimethoxyphenyl)propionic acid, a significant molecule in the landscape of organic synthesis and medicinal chemistry, serves as a versatile building block for the development of novel therapeutics. Its unique structural architecture, featuring a dimethoxy-substituted phenyl ring coupled to a propionic acid moiety, offers a synthetically tractable platform for creating complex molecular entities. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular Identifiers and Properties

A foundational understanding of a chemical compound begins with its fundamental properties. **3-(2,5-Dimethoxyphenyl)propionic acid** is characterized by the following key identifiers:

Property	Value	Source(s)
CAS Number	10538-49-5	[1] [2]
Molecular Weight	210.23 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[2]
Melting Point	66-69 °C	[1]
Canonical SMILES	COCl=CC(=C(C=C1)OC)CCC (=O)O	[1]
InChI Key	JENQUCZZGYHRW- UHFFFAOYSA-N	[1]

Synthesis and Structural Elucidation

The synthesis of **3-(2,5-Dimethoxyphenyl)propionic acid** is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[\[3\]](#)

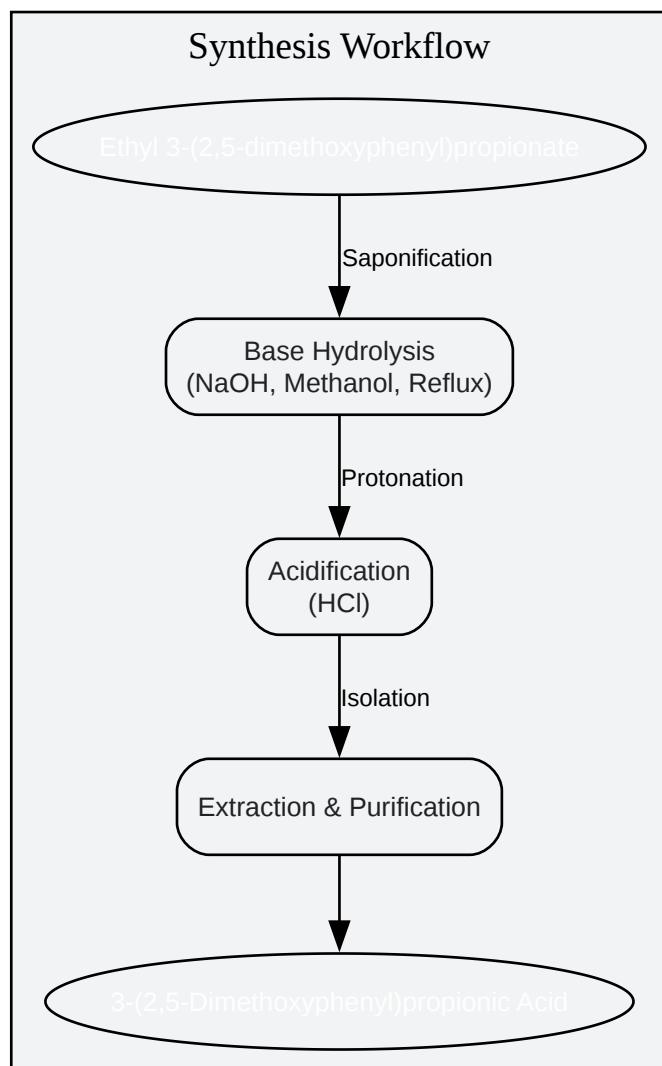
Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a standard laboratory procedure for the synthesis of **3-(2,5-Dimethoxyphenyl)propionic acid** from its ethyl ester.

Step 1: Reaction Setup

- In a round-bottom flask, combine ethyl 3-(2,5-dimethoxyphenyl)propionate with a mixture of 10% (w/v) aqueous sodium hydroxide (NaOH) and methanol.
- The methanol acts as a co-solvent to improve the solubility of the ester in the aqueous base.

Step 2: Reflux


- Heat the reaction mixture to reflux and maintain for several hours. The elevated temperature accelerates the saponification of the ester.

Step 3: Acidification

- After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid (HCl) until the solution is acidic. This protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

Step 4: Extraction and Purification

- Extract the product from the aqueous mixture using an organic solvent such as chloroform or ethyl acetate.
- Combine the organic layers, dry over an anhydrous salt like magnesium sulfate ($MgSO_4$), and filter.
- Concentrate the solution in vacuo to yield the crude product.
- Further purification can be achieved by column chromatography or recrystallization to yield the final product as a solid.

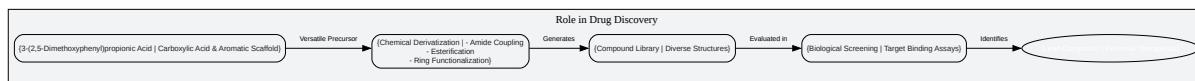
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(2,5-Dimethoxyphenyl)propionic acid**.

Structural Characterization

The identity and purity of synthesized **3-(2,5-Dimethoxyphenyl)propionic acid** are confirmed through various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the molecular structure. While specific peak assignments are dependent on the solvent and instrument parameters, representative spectra are available from various chemical suppliers.


- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
- X-ray Crystallography: The crystal structure of **3-(2,5-dimethoxyphenyl)propionic acid** has been determined, revealing a monoclinic crystal system.^[4] This data provides precise bond lengths and angles, offering insight into its solid-state conformation.

Applications in Drug Discovery and Medicinal Chemistry

3-(2,5-Dimethoxyphenyl)propionic acid is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications.^[3] Its utility stems from the presence of two key functional regions: the carboxylic acid group and the dimethoxy-substituted aromatic ring.

The carboxylic acid handle allows for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. The dimethoxyphenyl moiety provides a scaffold that can be further functionalized and is known to interact with biological targets.

This compound is particularly recognized as a precursor for molecules targeting G-protein coupled receptors (GPCRs).^[3] The dimethoxy substitution pattern can influence the electronic properties of the aromatic ring, which can be critical for binding interactions with receptors.

[Click to download full resolution via product page](#)

Caption: The role of **3-(2,5-Dimethoxyphenyl)propionic acid** in the drug discovery pipeline.

Metabolic Significance

Interestingly, **3-(2,5-Dimethoxyphenyl)propionic acid** has been identified as a colonic bioconversion metabolite.^[3] Dietary polyphenols, which are abundant in foods such as fruits, vegetables, tea, and wine, undergo extensive metabolism by the gut microbiota.^[3] This microbial fermentation can lead to the formation of various smaller phenolic compounds, including phenylpropanoic acids, which can then be absorbed by the host and exert biological effects. While the specific dietary precursors of **3-(2,5-dimethoxyphenyl)propionic acid** are still under investigation, this metabolic pathway highlights a potential link between diet and the presence of this compound in the human body.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **3-(2,5-Dimethoxyphenyl)propionic acid**.

- Hazard Identification: It is known to cause skin and eye irritation.
- Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.^[1]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-(2,5-Dimethoxyphenyl)propionic acid is a compound of significant interest due to its utility as a synthetic building block in medicinal chemistry and its origins as a metabolite of dietary polyphenols. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel bioactive molecules, particularly those targeting GPCRs. Further research into its metabolic pathways and potential biological activities will continue to enhance our understanding of this multifaceted molecule.

References

- Fisher Scientific. **3-(2,5-Dimethoxyphenyl)propionic acid**, 96%.
- PubChem. Benzenepropanoic acid, 2,5-dimethoxy-.

- Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. *Journal of Agricultural and Food Chemistry*, 55(25), 10486-10492.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(2,5-二甲氧基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(2,5-Dimethoxyphenyl)propionic acid CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078540#3-2-5-dimethoxyphenyl-propionic-acid-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com